molecular formula C10H15NO2 B6894364 Spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidine]-5'-one

Spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidine]-5'-one

Cat. No.: B6894364
M. Wt: 181.23 g/mol
InChI Key: FGVSGWKLMBSYMR-UHFFFAOYSA-N
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Description

Spiro[bicyclo[222]octane-2,3’-[1,4]oxazolidine]-5’-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidine]-5’-one typically involves multiple steps, including the formation of the bicyclo[2.2.2]octane core and subsequent spirocyclization with an oxazolidine moiety. One common synthetic route includes:

    Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Spirocyclization: The bicyclo[2.2.2]octane intermediate undergoes spirocyclization with an oxazolidine precursor under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of Spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidine]-5’-one may involve optimization of the synthetic route to enhance yield and purity. This can include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidine]-5’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidine]-5’-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidine]-5’-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]
  • Spiro-fused bicyclo[3,2,2] octatriene-cored triptycene

Uniqueness

Spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidine]-5’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

spiro[1,3-oxazolidine-4,2'-bicyclo[2.2.2]octane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-9-11-10(6-13-9)5-7-1-3-8(10)4-2-7/h7-8H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVSGWKLMBSYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC23COC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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